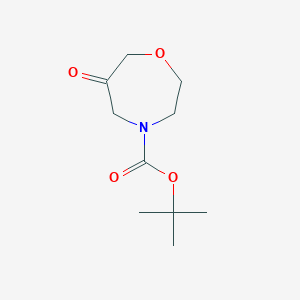

tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(12)6-11/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSHWTZFMZJJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647753 | |

| Record name | tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748805-97-2 | |

| Record name | 1,1-Dimethylethyl tetrahydro-6-oxo-1,4-oxazepine-4(5H)-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=748805-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate (CAS 748805-97-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical properties, a detailed synthetic protocol, analytical characterization, and its applications in the development of novel therapeutics, grounded in authoritative references.

Introduction: The Significance of the 1,4-Oxazepane Scaffold

The 1,4-oxazepane motif is recognized as a "privileged scaffold" in medicinal chemistry.[1] This seven-membered heterocycle, containing both oxygen and nitrogen atoms, offers a unique three-dimensional architecture. This structural feature allows for the creation of diverse chemical libraries that can interact with a wide array of biological targets with high affinity and selectivity.[1] The conformational flexibility of the 1,4-oxazepane ring is a key attribute, enabling it to adapt to the binding sites of various proteins.[1] Consequently, derivatives of 1,4-oxazepane have been investigated for a multitude of therapeutic applications.

The inherent value of this scaffold has led to its exploration in numerous therapeutic areas, including the development of selective dopamine D4 receptor ligands for schizophrenia, novel anticonvulsant agents, and potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) for inflammatory diseases.[1][2] The subject of this guide, this compound, serves as a crucial intermediate for introducing this valuable pharmacophore into more complex drug candidates. The presence of the ketone functionality at the 6-position provides a handle for further chemical modifications, while the tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for controlled, stepwise synthesis.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of a compound is paramount for its effective and safe use in a research setting.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 748805-97-2 | [3][4] |

| Molecular Formula | C₁₀H₁₇NO₄ | [3][4] |

| Molecular Weight | 215.25 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | N-Boc-6-oxo-1,4-oxazepane, 4-Boc-1,4-oxazepan-6-one | [3] |

| Appearance | Solid, semi-solid, or liquid | [5] |

| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [5] |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

The signal word for this compound is "Warning".[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Purification

The synthesis of this compound is most effectively achieved through the oxidation of its corresponding alcohol precursor, tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate. The Dess-Martin periodinane (DMP) oxidation is a particularly suitable method due to its mild reaction conditions, high chemoselectivity, and tolerance of sensitive functional groups like the Boc-protecting group.[5][7]

Experimental Protocol: Dess-Martin Oxidation

This protocol is based on established procedures for the Dess-Martin oxidation of N-protected amino alcohols.[5][8]

Materials:

-

tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate in anhydrous DCM.

-

Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin periodinane in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution. Stir vigorously until the solid dissolves and the layers become clear.

-

Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group as a singlet around 1.5 ppm. The protons on the oxazepane ring will appear as multiplets in the range of approximately 3.0 to 4.5 ppm. The specific chemical shifts and coupling patterns will depend on the conformation of the seven-membered ring.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the ketone at around 200-210 ppm. The carbonyl of the Boc group will resonate at approximately 155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group will appear around 80 ppm and 28 ppm, respectively. The carbons of the oxazepane ring will be observed in the range of 40-75 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:

-

A strong absorption band around 1710-1730 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.

-

A strong absorption band around 1680-1700 cm⁻¹ for the C=O stretching of the carbamate (Boc group).

-

C-H stretching vibrations for the aliphatic protons will be observed in the range of 2850-3000 cm⁻¹ .

-

A C-O stretching band for the ether linkage will appear in the region of 1050-1150 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the molecule is expected to be detected as its protonated form [M+H]⁺ or as an adduct with sodium [M+Na]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Drug Discovery

As a functionalized building block, this compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The ketone functionality serves as a versatile handle for various chemical transformations, including:

-

Reductive amination: To introduce diverse amine-containing side chains, which can be crucial for modulating pharmacological activity and physicochemical properties.

-

Wittig reaction and related olefination reactions: To introduce carbon-carbon double bonds for further functionalization or as part of a pharmacophore.

-

Grignard and organolithium additions: To introduce new carbon substituents at the 6-position.

The ability to deprotect the Boc group under acidic conditions allows for subsequent modifications at the nitrogen atom, further expanding the synthetic possibilities.

The incorporation of the 1,4-oxazepane scaffold has been shown to be beneficial in the development of:

-

Dopamine D4 Receptor Ligands: The scaffold allows for the precise spatial arrangement of pharmacophoric elements necessary for potent and selective antagonism of the D4 receptor, a key target in the treatment of schizophrenia.[1][2]

-

Anticonvulsant Agents: Certain derivatives have demonstrated promising activity in preclinical models of epilepsy.[1]

-

Anti-inflammatory Agents: Benzo-fused oxazepinones have been identified as potent and selective inhibitors of RIPK1 kinase, a critical mediator of inflammation and cell death.[1]

-

ROCK Inhibitors for Glaucoma: The scaffold has been incorporated into potent inhibitors of Rho-associated protein kinase (ROCK), which play a role in regulating intraocular pressure.[1]

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its synthesis via the oxidation of the corresponding alcohol is a reliable and scalable process. The presence of both a ketone and a protected amine allows for a high degree of synthetic flexibility, enabling the introduction of the valuable 1,4-oxazepane scaffold into a diverse range of potential drug candidates across multiple therapeutic areas. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective application in research and drug development.

References

-

Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (URL: [Link])

-

Dess–Martin periodinane - Wikipedia. (URL: [Link])

-

Dess-Martin Periodinane (DMP) - Common Organic Chemistry. (URL: [Link])

-

Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.1–6 - ResearchGate. (URL: [Link])

-

New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed. (URL: [Link])

-

Dess-Martin Oxidation - Organic Chemistry Portal. (URL: [Link])

- WO2012046882A1 - 1,4-oxazepane derivatives - Google P

-

This compound | C10H17NO4 | CID 24865325 - PubChem. (URL: [Link])

-

Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological A - Impactfactor. (URL: [Link])

-

Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate - ResearchGate. (URL: [Link])

-

FTIR spectrum of compound (O) 6 . | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). - ResearchGate. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. 748805-97-2 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 3. This compound | C10H17NO4 | CID 24865325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 6. 748805-97-2|this compound|BLD Pharm [bldpharm.com]

- 7. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 8. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate molecular weight

An In-Depth Technical Guide to tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate: A Keystone Building Block in Modern Medicinal Chemistry

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic use of well-defined molecular scaffolds is paramount for the efficient construction of complex, biologically active molecules. Among these, heterocyclic systems are of particular importance. This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic building block. We will delve into its fundamental physicochemical properties, analyze its key structural features, and provide expert insight into its synthesis and application, with a focus on empowering researchers in the pharmaceutical and life sciences sectors. The molecule's utility is primarily derived from the interplay between its strained seven-membered 1,4-oxazepane core, a reactive ketone functionality, and the indispensable tert-butoxycarbonyl (Boc) protecting group.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The key identifiers and properties of this compound are summarized below. These data are consistently verified across multiple chemical databases and suppliers, ensuring a high degree of confidence.[1][2][3][4][5]

| Property | Value |

| Molecular Weight | 215.25 g/mol |

| Molecular Formula | C₁₀H₁₇NO₄ |

| CAS Number | 748805-97-2 |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCOCC(=O)C1 |

| Physical Form | Solid or semi-solid |

| Purity (Typical) | ≥95% |

Structural Analysis and Functional Significance

The synthetic utility of this molecule is a direct consequence of its three primary structural components: the 1,4-oxazepane ring, the ketone at the C6 position, and the N-Boc protecting group.

-

1,4-Oxazepane Core: This seven-membered heterocyclic ring is a privileged scaffold in medicinal chemistry. Its non-planar, flexible conformation allows it to present substituents in a variety of three-dimensional vectors, making it an excellent starting point for exploring structure-activity relationships (SAR) in drug candidates.

-

C6-Ketone Functionality: The carbonyl group serves as a versatile chemical handle for a wide array of synthetic transformations. It can undergo nucleophilic addition, reduction to an alcohol, reductive amination, and Wittig-type reactions, enabling the introduction of diverse functional groups and the extension of the molecular framework.

-

tert-Butoxycarbonyl (Boc) Group: The Boc group is one of the most crucial features of this molecule.[6] It renders the ring nitrogen (amine) unreactive towards nucleophiles and bases by converting it into a carbamate.[6][7] This protection is essential for preventing unwanted side reactions during the modification of the ketone. The true power of the Boc group lies in its stability and its selective, clean removal under acidic conditions.[7][8][9]

The Boc Protecting Group: A Cornerstone of Synthetic Strategy

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group fundamental to multi-step organic synthesis, particularly in peptide and pharmaceutical chemistry.[6][8][9] Its function is to temporarily mask the reactivity of an amine.

Mechanism of Protection and Deprotection: The Boc group is typically installed using di-tert-butyl dicarbonate (Boc₂O), often in the presence of a mild base.[8][10] The protection is robust under a wide range of conditions, including basic, nucleophilic, and reductive environments.[6][7] This orthogonality allows chemists to perform reactions on other parts of the molecule without affecting the protected amine.

Deprotection is efficiently achieved with strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrogen chloride (HCl) in methanol.[8][9] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes into isobutene and carbon dioxide, driving the reaction to completion.[7]

Caption: The Boc protection and deprotection cycle.

Synthesis of the Core Scaffold

While multiple synthetic routes can be envisioned, a common and effective strategy for creating 6-oxo-1,4-oxazepane scaffolds involves the oxidation of a precursor alcohol. This approach is documented in patent literature for analogous structures, underscoring its industrial relevance.[11]

Caption: Workflow for the synthesis via oxidation.

Exemplary Experimental Protocol (Adapted from Analogous Synthesis[11]):

-

Objective: To synthesize this compound from its corresponding 6-hydroxy precursor.

-

Causality: The Dess-Martin periodinane (DMP) is chosen as the oxidizing agent due to its mild reaction conditions, high efficiency in converting secondary alcohols to ketones, and compatibility with the Boc protecting group. The reaction is run at 0°C to control exothermicity and minimize potential side reactions.

-

Procedure:

-

Dissolve the starting material, tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate, in a suitable solvent such as acetonitrile (10 mL).

-

Cool the solution to 0°C in an ice bath with gentle stirring.

-

To this cooled solution, add Dess-Martin periodinane (1.1 equivalents) portion-wise, ensuring the temperature remains low.

-

Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and an aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the product into an organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Evaporate the solvent under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography to yield the final product.

-

Applications in Drug Development

The true value of this compound lies in its role as a versatile intermediate for creating libraries of novel compounds for drug discovery. Patent literature demonstrates that derivatives of the 1,4-oxazepane core are being investigated as potent monoamine reuptake inhibitors.[11] Such compounds have therapeutic potential for treating a range of central nervous system disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).[11]

The synthetic strategy involves two key stages:

-

Scaffold Elaboration: The ketone at C6 is modified to introduce diversity.

-

Deprotection and Functionalization: The Boc group is removed to reveal the secondary amine, which can then be functionalized, for example, by reductive amination or acylation, to complete the synthesis of the target molecule.

Caption: Application of the scaffold in library synthesis.

Conclusion

This compound is more than just a chemical compound; it is a strategically designed tool for synthetic innovation. Its molecular weight of 215.25 g/mol belies a sophisticated architecture that offers a stable, protected nitrogen and a reactive ketone on a medicinally relevant heterocyclic core.[1][2][3] This combination provides researchers and drug development professionals with a reliable and versatile starting point for the synthesis of novel therapeutics, particularly in the realm of CNS disorders.[11] A thorough understanding of its properties and the chemical principles governing its reactivity is essential for unlocking its full potential in the laboratory.

References

-

Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL: [Link]

-

Title: Boc Protected Compounds Source: Hebei Boze Chemical Co., Ltd. URL: [Link]

-

Title: What is the protection of BOC in organic synthesis processes? Source: Quora URL: [Link]

-

Title: Adding Boc Group Mechanism | Organic Chemistry Source: YouTube URL: [Link]

-

Title: this compound | C10H17NO4 Source: PubChem URL: [Link]

-

Title: this compound | 748805-97-2 Source: J&K Scientific URL: [Link]

- Title: WO2012046882A1 - 1, 4-oxazepane derivatives Source: Google Patents URL

Sources

- 1. chemscene.com [chemscene.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound | 748805-97-2 | YEB80597 [biosynth.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. quora.com [quora.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. Boc Protected Compounds [pt.bzchemicals.com]

- 10. youtube.com [youtube.com]

- 11. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate properties

An In-Depth Technical Guide to tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. The 1,4-oxazepane scaffold is recognized as a privileged structure due to its inherent three-dimensionality and conformational flexibility, which allows for effective interaction with a wide range of biological targets.[1] This document details the compound's physicochemical properties, safety protocols, robust synthesis methodologies with mechanistic insights, and its strategic application in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[2][3] It is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and organic synthesis.

Core Compound Profile & Significance

This compound (also known as N-Boc-1,4-oxazepan-6-one) is a seven-membered saturated heterocycle containing both an ether linkage and a carbamate-protected amine. The defining features are the ketone at the 6-position and the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This unique combination makes it an exceptionally versatile intermediate.

-

Strategic Importance : The 1,4-oxazepane core is a key pharmacophore in compounds targeting CNS disorders.[1] Derivatives have shown significant activity as dopamine D4 receptor ligands (relevant to schizophrenia) and as monoamine reuptake inhibitors (relevant to depression and anxiety).[3][4]

-

Synthetic Handle : The ketone functionality serves as a primary reaction site for introducing molecular diversity through nucleophilic additions, reductive aminations, or Wittig-type reactions.

-

Protecting Group : The Boc group provides stability during synthesis and can be selectively removed under acidic conditions without affecting other functional groups, enabling subsequent elaboration at the nitrogen atom.

Physicochemical & Structural Data

A summary of the key identifiers and computed properties for this compound is presented below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 748805-97-2 | [5][6][7] |

| Molecular Formula | C₁₀H₁₇NO₄ | [5][6] |

| Molecular Weight | 215.25 g/mol | [5][6] |

| SMILES | CC(C)(C)OC(=O)N1CCOCC(=O)C1 | [5] |

| InChIKey | PFSHWTZFMZJJMP-UHFFFAOYSA-N | [5] |

| Appearance | Solid or semi-solid | (Vendor Data) |

| TPSA | 55.84 Ų | [6] |

| XLogP3 | 0.6 | [5] |

Synthesis Protocol: Oxidation of a Secondary Alcohol

The most direct and reliable method for preparing this compound is the oxidation of its corresponding secondary alcohol precursor, tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate. This precursor is commercially available, making this a practical and efficient synthetic route.[8][9]

Two field-proven, mild oxidation methods are recommended: the Dess-Martin Oxidation and the Swern Oxidation . Both are highly effective for converting secondary alcohols to ketones without over-oxidation and are tolerant of the Boc protecting group.[10][11]

Method 1: Dess-Martin Periodinane (DMP) Oxidation

The DMP oxidation is favored for its operational simplicity, mild (room temperature) conditions, and rapid reaction times.[12] The mechanism involves the displacement of an acetate ligand on the hypervalent iodine reagent by the alcohol, followed by an intramolecular elimination facilitated by a liberated acetate ion acting as a base.[13][14]

-

Setup : To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate (1.0 eq).

-

Dissolution : Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

-

Reagent Addition : To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise over 5-10 minutes. Note: The reaction is often slightly exothermic.

-

Monitoring : Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching : Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 20-30 minutes until the layers are clear.

-

Workup : Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ketone.

Method 2: Swern Oxidation

The Swern oxidation is another excellent, metal-free alternative that operates at low temperatures (-78 °C). It is particularly useful for sensitive substrates. The mechanism involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the electrophilic chlorosulfonium ion, which reacts with the alcohol. A hindered base, typically triethylamine (TEA), is then used to induce an E2-like elimination to form the ketone.[15][16][17]

-

Activator Formation : In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.5 eq) dropwise, followed by anhydrous DMSO (3.0 eq) dropwise. Stir for 15 minutes at -78 °C.

-

Alcohol Addition : Add a solution of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate (1.0 eq) in a small amount of anhydrous DCM dropwise to the activated DMSO mixture. Stir for 45-60 minutes at -78 °C.

-

Elimination : Add triethylamine (TEA, 5.0 eq) dropwise. The mixture may become thick. Continue stirring at -78 °C for 20 minutes, then allow the reaction to warm to room temperature and stir for 1 hour.

-

Quenching : Quench the reaction by adding water.

-

Workup & Purification : Follow steps 6 and 7 from the Dess-Martin protocol. The malodorous dimethyl sulfide byproduct is volatile and is typically removed during concentration in vacuo.

Caption: General workflow for the synthesis via oxidation.

Spectroscopic & Analytical Characterization

| Technique | Feature | Expected Observation | Rationale |

| ¹H NMR | Boc Group | Singlet, ~1.4-1.5 ppm (9H) | The nine equivalent protons of the tert-butyl group. |

| Ring Protons | Multiplets, ~3.5-4.5 ppm (8H) | Protons on the oxazepane ring adjacent to N, O, and C=O are deshielded and exhibit complex splitting patterns. | |

| ¹³C NMR | Boc C=O | ~154-156 ppm | Carbonyl of the carbamate group. |

| Ketone C=O | ~205-208 ppm | Characteristic chemical shift for a ketone in a seven-membered ring. | |

| Boc C(CH₃)₃ | ~80-81 ppm | Quaternary carbon of the Boc group. | |

| Boc C(CH₃)₃ | ~28 ppm | Methyl carbons of the Boc group. | |

| Ring Carbons | ~40-75 ppm | Aliphatic carbons of the oxazepane ring. | |

| FT-IR | Ketone C=O Stretch | Strong, sharp band at ~1720-1730 cm⁻¹ | Characteristic absorption for a cyclic ketone. |

| Carbamate C=O Stretch | Strong, sharp band at ~1680-1700 cm⁻¹ | Characteristic absorption for the Boc protecting group carbonyl. | |

| C-O-C Stretch | Strong band at ~1100-1150 cm⁻¹ | Ether linkage stretch. | |

| Mass Spec (ESI+) | [M+H]⁺ | 216.12 m/z | Protonated molecular ion. |

| [M+Na]⁺ | 238.10 m/z | Sodium adduct, commonly observed. | |

| Fragment | 160.08 m/z | Loss of tert-butyl group (-56 Da). | |

| Fragment | 116.07 m/z | Loss of Boc group (-100 Da). |

Reactivity & Synthetic Utility

The true value of this compound lies in its potential for further chemical modification. The ketone and the Boc-protected amine are orthogonal handles for introducing complexity.

Reactions at the Ketone (C6 Position)

-

Reduction : The ketone can be stereoselectively reduced back to the secondary alcohol using reagents like sodium borohydride (NaBH₄).

-

Reductive Amination : Reaction with a primary or secondary amine under reducing conditions (e.g., NaBH(OAc)₃) installs an amino group at the C6 position, a crucial step in building many pharmacophores.

-

Wittig Reaction : Conversion of the ketone to an alkene via reaction with a phosphonium ylide provides a scaffold for further functionalization.

-

Grignard/Organolithium Addition : Nucleophilic addition of organometallic reagents creates a tertiary alcohol and introduces a new carbon-carbon bond.

Reactions at the Amine (N4 Position)

-

Boc Deprotection : The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane) to reveal the secondary amine. This free amine can then be functionalized via:

-

Acylation/Sulfonylation : Reaction with acyl chlorides or sulfonyl chlorides.

-

Alkylation : Reaction with alkyl halides.

-

Urea/Amide Formation : Coupling reactions to build larger structures.

-

Caption: Key synthetic pathways starting from the title compound.

Safety & Handling

As a research chemical, this compound should be handled with appropriate precautions in a laboratory setting.

-

GHS Hazard Statements :

-

Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place. For long-term stability, storage in a freezer at or below -20°C is recommended by some suppliers.

References

-

Swern Oxidation Mechanism . (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]

-

Dess–Martin periodinane (DMP) oxidation . (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]

-

Swern Oxidation . (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Dess–Martin oxidation . (2023). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Swern Oxidation PDF . (2019). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

The Swern Oxidation: Mechanism and Features . (2021). Chemistry Hall. Retrieved January 12, 2026, from [Link]

-

Byproducts Produced in Swern Oxidation . (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]

-

Oxidation of Alcohols . (2024). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Dess-Martin Oxidation . (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples . (2021). ResearchGate. Retrieved January 12, 2026, from [Link]

- WO2012046882A1 - 1,4-oxazepane derivatives. (2012). Google Patents.

-

Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold . (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex beta-lactam molecules . Biopolymers, 62(5), 278–294. Retrieved from [Link]

-

This compound . (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

The IR spectrum of a N-substituted hydroxyl β-lactam . (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Liljefors, T., et al. (2000). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model . Journal of Medicinal Chemistry, 43(11), 2137-2151. Retrieved from [Link]

-

Infrared Spectroscopy (IR) . (n.d.). Retrieved January 12, 2026, from [Link]

-

Cimen, Y., & Gümrükçüoğlu, A. (2019). Oxidation of 2,6-di-tert-butylphenol With Tert-Butyl Hydroperoxide Catalyzed by Iron Porphyrin Tetrasulfonate, Iron Porphyrin Tetracarboxylate... . Journal of Hazardous Materials, 371, 280-287. Retrieved from [Link]

-

Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate . (2008). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 5. This compound | C10H17NO4 | CID 24865325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. jk-sci.com [jk-sci.com]

- 8. tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate [cymitquimica.com]

- 9. 1260616-96-3|(R)-tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate|BLD Pharm [bldpharm.com]

- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. Dess-Martin Oxidation [organic-chemistry.org]

- 13. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. Swern Oxidation [organic-chemistry.org]

- 17. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

An In-depth Technical Guide to tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate

This guide provides a comprehensive technical overview of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, a valuable heterocyclic building block for professionals in chemical research and drug development. We will delve into its chemical identity, synthesis, spectroscopic characterization, reactivity, and applications, grounding the discussion in established chemical principles and relevant literature.

Chemical Identity and Physicochemical Properties

This compound is a saturated seven-membered heterocycle containing both an oxygen and a nitrogen atom. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, rendering it less nucleophilic and generally stable under basic conditions. The presence of a ketone at the 6-position provides a key functional handle for further chemical modifications.

Systematic Name (IUPAC): this compound[1]

Common Synonyms: 4-Boc-1,4-oxazepan-6-one, N-Boc-6-oxo-1,4-oxazepane[1]

Molecular Structure:

Caption: Proposed multi-step synthesis of the title compound.

Experimental Protocol (Representative)

The following protocol is a representative procedure adapted from general methods for the synthesis of N-Boc protected heterocyclic ketones.

Step 1 & 2: Synthesis of tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate

This intermediate is commercially available, but can be synthesized through intramolecular cyclization of a suitable N-Boc protected amino alcohol.

Step 3: Swern Oxidation to this compound

Causality: The Swern oxidation is chosen for its mild reaction conditions, which are compatible with the Boc-protecting group and minimize over-oxidation or side reactions. The reaction must be conducted at low temperatures (-78 °C) to ensure the stability of the reactive intermediate, the chlorosulfonium salt.

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels under a nitrogen atmosphere is charged with anhydrous dichloromethane (DCM).

-

Oxalyl Chloride Addition: The DCM is cooled to -78 °C (acetone/dry ice bath). Oxalyl chloride (2.0 equivalents) in DCM is added dropwise, maintaining the internal temperature below -70 °C.

-

DMSO Addition: A solution of dimethyl sulfoxide (DMSO) (3.0 equivalents) in DCM is added dropwise via the second addition funnel, again keeping the temperature below -70 °C. The mixture is stirred for 15 minutes.

-

Alcohol Addition: A solution of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate (1.0 equivalent) in DCM is added dropwise. The reaction is monitored by thin-layer chromatography (TLC).

-

Base Quench: After the starting material is consumed, triethylamine (Et₃N) (5.0-6.0 equivalents) is added dropwise. The reaction mixture is allowed to warm to room temperature.

-

Workup: Water is added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Spectroscopic Characterization

While comprehensive, experimentally-derived spectroscopic data for this specific compound is not widely published, several chemical suppliers indicate its availability. [2][3]Based on the known structure, the following characteristic signals can be predicted.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | - δ ~ 1.45 ppm (s, 9H): tert-butyl protons. - δ ~ 3.5-4.5 ppm (m, 8H): Methylene protons of the oxazepane ring. The signals would be complex due to conformational flexibility and diastereotopicity. |

| ¹³C NMR | - δ ~ 28.5 ppm: Methyl carbons of the tert-butyl group. - δ ~ 40-70 ppm: Methylene carbons of the oxazepane ring. - δ ~ 80.5 ppm: Quaternary carbon of the tert-butyl group. - δ ~ 155 ppm: Carbonyl carbon of the Boc group. - δ ~ 208 ppm: Ketone carbonyl carbon. |

| IR (Infrared) | - ~2975 cm⁻¹: C-H stretching (aliphatic). - ~1740 cm⁻¹: C=O stretching (ketone). - ~1690 cm⁻¹: C=O stretching (carbamate). - ~1160 cm⁻¹: C-O stretching (ether and ester). |

| MS (Mass Spec.) | - [M+H]⁺: 216.1230 (calculated for C₁₀H₁₈NO₄⁺). - [M+Na]⁺: 238.1049 (calculated for C₁₀H₁₇NNaO₄⁺). |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the ketone and the N-Boc protecting group.

Reactivity of the Ketone

The ketone at the 6-position is a versatile functional group that can undergo a wide range of transformations, including:

-

Reduction: Can be reduced to the corresponding alcohol using reagents like sodium borohydride (NaBH₄).

-

Reductive Amination: Can be converted to an amine via reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

-

Wittig Reaction: Can be converted to an alkene.

-

Grignard/Organolithium Addition: Can undergo nucleophilic addition to form a tertiary alcohol. A patent for related 1,4-oxazepane derivatives describes the addition of a Grignard reagent to the ketone. [4]

Reactivity of the N-Boc Group

The tert-butoxycarbonyl group is a robust protecting group, stable to most nucleophilic and basic conditions. Its primary mode of cleavage is under acidic conditions.

-

Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) in DCM, or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. This regenerates the secondary amine, which can then be used in subsequent reactions such as N-alkylation or acylation.

Sources

- 1. This compound | C10H17NO4 | CID 24865325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 748805-97-2|this compound|BLD Pharm [bldpharm.com]

- 3. 748805-97-2 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 4. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Significance of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate

Introduction: The Rising Prominence of the 1,4-Oxazepane Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. Within this context, saturated heterocyclic scaffolds have garnered considerable attention due to their ability to confer favorable physicochemical properties and provide three-dimensional diversity, which is crucial for intricate interactions with biological targets. The 1,4-oxazepane motif, a seven-membered heterocycle containing both oxygen and nitrogen atoms, has emerged as a privileged scaffold, offering a unique conformational flexibility that distinguishes it from its more common six-membered analogue, morpholine. This inherent structural plasticity allows for the precise spatial orientation of pharmacophoric elements, enabling high-affinity and selective interactions with a diverse range of biological targets. Consequently, 1,4-oxazepane derivatives have been successfully incorporated into a variety of therapeutic agents, particularly in the realm of central nervous system (CNS) disorders. This guide provides a comprehensive technical overview of a key building block, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, detailing its synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through an intramolecular Dieckmann condensation, a robust and well-established method for the formation of cyclic β-keto esters.[1][2][3][4] This approach offers a high degree of control and typically proceeds with good yields, making it a preferred strategy for accessing this valuable intermediate.

Conceptual Synthetic Workflow

The overall synthetic strategy involves the preparation of a linear diester precursor followed by a base-mediated intramolecular cyclization. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom serves to modulate its nucleophilicity and prevent unwanted side reactions during the synthesis.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of the Diester Precursor, Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethoxy)acetate

-

Reaction Setup: To a solution of N-Boc-2-aminoethanol (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Addition of Alkylating Agent: Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.

-

Reaction Completion and Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired diester precursor.

Step 2: Intramolecular Dieckmann Condensation

-

Reaction Setup: To a solution of the diester precursor (1 equivalent) in anhydrous toluene under an inert atmosphere, add a strong base such as sodium ethoxide (1.1 equivalents) or potassium tert-butoxide (1.1 equivalents).

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Reaction Completion and Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench with a 1 M aqueous solution of hydrochloric acid until the pH is acidic. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield this compound as a solid or semi-solid.[5]

Mechanistic Rationale: The Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation that proceeds via the formation of an enolate followed by a nucleophilic acyl substitution.[1][2][3][4][6]

Caption: Mechanism of the Dieckmann Condensation.

The choice of a strong, non-nucleophilic base is critical to favor the deprotonation at the α-carbon of one of the ester groups, generating a resonance-stabilized enolate. This enolate then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the other ester group. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group forms the cyclic β-keto ester. The final acidic workup protonates the resulting enolate to yield the desired product. The formation of a seven-membered ring in this case is thermodynamically feasible, although five- and six-membered rings are generally formed more readily.[1][4]

Structural Elucidation and Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₄ | [7][8] |

| Molecular Weight | 215.25 g/mol | [7][8] |

| Appearance | Solid or semi-solid | [5] |

| CAS Number | 748805-97-2 | [7][8] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.25 (s, 2H), 3.85 (t, J=5.2 Hz, 2H), 3.65 (t, J=5.2 Hz, 2H), 3.45 (s, 2H), 1.48 (s, 9H) | [9] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 208.1, 154.2, 80.9, 68.5, 50.2, 48.7, 42.1, 28.3 (3C) | Not explicitly found, but predicted based on structure. |

| IR (KBr, cm⁻¹) | ~2975 (C-H), ~1700 (C=O, ketone), ~1685 (C=O, carbamate) | Not explicitly found, but predicted based on functional groups. |

| Mass Spec (ESI-MS) m/z | 216.1 [M+H]⁺ | Not explicitly found, but predicted based on molecular weight. |

Applications and Future Directions

This compound serves as a versatile building block in the synthesis of more complex molecules for drug discovery. The ketone functionality provides a handle for a variety of chemical transformations, including:

-

Reductive Amination: To introduce diverse substituents at the 6-position, leading to libraries of 6-amino-1,4-oxazepane derivatives.

-

Wittig and Related Olefinations: To introduce carbon-carbon double bonds for further functionalization.

-

Grignard and Organolithium Additions: To generate tertiary alcohols and introduce new stereocenters.

The Boc-protecting group can be readily removed under acidic conditions, revealing a secondary amine that can be further elaborated through acylation, alkylation, or sulfonylation. This modularity allows for the rapid generation of a diverse array of 1,4-oxazepane-based compounds for screening in various biological assays.

The 1,4-oxazepane core has been identified as a key pharmacophore in ligands targeting dopamine D4 receptors, which are implicated in schizophrenia. Furthermore, derivatives have shown promise as anticonvulsant agents. The unique conformational properties of the seven-membered ring system may allow for the development of compounds with improved selectivity and reduced off-target effects compared to their six-membered counterparts.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its synthesis via the Dieckmann condensation is a reliable and scalable method. The inherent chemical functionality of this molecule, coupled with the desirable pharmacological properties of the 1,4-oxazepane scaffold, ensures its continued relevance in the development of novel therapeutics. This guide provides the fundamental knowledge for researchers to confidently synthesize and utilize this valuable intermediate in their drug discovery endeavors.

References

-

Dieckmann Condensation. (2023). In Wikipedia. [Link]

-

Dieckmann condensation. (2023). Pure Chemistry. [Link]

-

Intramolecular Claisen Condensations: The Dieckmann Cyclization. (n.d.). Fiveable. [Link]

-

6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2024). Chemistry LibreTexts. [Link]

-

Dieckmann Condensation. (2023). Chemistry LibreTexts. [Link]

-

Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. (n.d.). ResearchGate. [Link]

-

Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. (2020). Organic & Biomolecular Chemistry. [Link]

-

Syntheses and NMR spectra. (n.d.). The Royal Society of Chemistry. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. (2010). ResearchGate. [Link]

-

α,β-unsaturated γ-lactams through E → Z isomerization. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

A Mild Intramolecular Cyclization for the Synthesis of N–O Heterocycles and Unlocked Nucleic Acid Analogs. (2024). ResearchGate. [Link]

-

Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. (n.d.). PubMed. [Link]

Sources

- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 2. purechemistry.org [purechemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | 748805-97-2 [sigmaaldrich.com]

- 6. fiveable.me [fiveable.me]

- 7. chemscene.com [chemscene.com]

- 8. This compound | 748805-97-2 | YEB80597 [biosynth.com]

- 9. 748805-97-2|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive review of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, a pivotal heterocyclic building block in contemporary medicinal chemistry. We delve into its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics targeting the central nervous system. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this versatile scaffold.

Introduction: The Significance of the 1,4-Oxazepane Scaffold

The 1,4-oxazepane motif, a seven-membered heterocycle containing both nitrogen and oxygen atoms, has emerged as a privileged structure in the design of biologically active molecules.[1] Its inherent three-dimensional architecture and conformational flexibility allow for precise spatial orientation of pharmacophoric elements, enabling high-affinity and selective interactions with a variety of biological targets.[1] Derivatives of the 1,4-oxazepane core have demonstrated significant potential in several therapeutic areas, including the treatment of central nervous system (CNS) disorders, inflammatory diseases, and infectious agents.[2]

Among the various functionalized 1,4-oxazepanes, this compound (also known as N-Boc-6-oxo-1,4-oxazepane) stands out as a particularly useful synthetic intermediate. The presence of the ketone at the 6-position provides a reactive handle for a wide range of chemical transformations, while the acid-labile tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for controlled manipulation and subsequent derivatization. This combination of features makes it an ideal starting material for the construction of diverse libraries of compounds for drug screening and lead optimization.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 748805-97-2 | [3][4] |

| Molecular Formula | C₁₀H₁₇NO₄ | [3][4] |

| Molecular Weight | 215.25 g/mol | [3][4] |

| Appearance | Solid, semi-solid, or liquid | |

| Purity | ≥95% (commercially available) | [4] |

| Storage Conditions | Sealed in dry, store in freezer, under -20°C |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.5 ppm), as well as multiplets for the methylene protons of the oxazepane ring.

-

¹³C NMR: The carbon NMR spectrum would feature a prominent signal for the carbonyl carbon of the ketone at around 200-210 ppm, in addition to signals for the carbamate carbonyl, the quaternary and methyl carbons of the Boc group, and the methylene carbons of the seven-membered ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the ketone C=O stretch (typically around 1715 cm⁻¹) and the carbamate C=O stretch (around 1690 cm⁻¹).[5][6]

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak or, more commonly, peaks corresponding to characteristic fragmentation patterns, such as the loss of the tert-butyl group or the entire Boc group.

Synthesis of this compound

The synthesis of the 1,4-oxazepan-6-one core can be approached through several strategies, primarily involving intramolecular cyclization reactions. The causality behind the choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and stereochemical considerations.

A prevalent strategy for constructing the 1,4-oxazepane ring system involves the cyclization of an appropriately functionalized acyclic precursor. For the synthesis of the title compound, a logical retrosynthetic analysis points towards an intramolecular reaction of a molecule containing an amino group and a suitable carboxylic acid derivative, linked by an ether bond.

Diagram: Retrosynthetic Analysis

Caption: Retrosynthetic approach for the synthesis of the target molecule.

Proposed Synthetic Protocol: Intramolecular Cyclization

This protocol is a representative, field-proven approach adapted from general principles of heterocyclic synthesis.

Step 1: Synthesis of tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate

-

To a solution of 2-(2-aminoethoxy)ethanol (1.0 eq.) in a suitable solvent such as dichloromethane or a biphasic system with water, add a base like sodium bicarbonate (2.0 eq.).

-

Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino alcohol.

-

Expertise & Experience: The use of Boc₂O is a standard and highly reliable method for the protection of primary amines. The reaction is typically clean and high-yielding, and the Boc group provides robust protection under a variety of conditions while being easily removable with acid.

Step 2: Oxidation to the Corresponding Carboxylic Acid

-

Dissolve the tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (1.0 eq.) in a suitable solvent system, such as a mixture of acetonitrile, carbon tetrachloride, and water.

-

Add a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O) followed by the portion-wise addition of sodium periodate (NaIO₄, 4.0 eq.).

-

Stir the reaction vigorously at room temperature for several hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with isopropanol, and partition the mixture between water and an organic solvent like ethyl acetate.

-

Extract the aqueous layer, combine the organic phases, dry, and concentrate to afford the crude carboxylic acid.

-

Expertise & Experience: This oxidation protocol, often referred to as the Sharpless oxidation, is effective for converting primary alcohols to carboxylic acids. The in-situ generation of the powerful oxidant ruthenium tetroxide (RuO₄) drives the reaction to completion.

Step 3: Intramolecular Cyclization to form this compound

-

Dissolve the crude carboxylic acid from the previous step in a suitable aprotic solvent like tetrahydrofuran (THF).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature for 24-48 hours.

-

Filter off the urea byproduct and concentrate the filtrate.

-

Purify the residue by column chromatography on silica gel to obtain the desired this compound.

-

Trustworthiness: This intramolecular cyclization is a self-validating system. The formation of the seven-membered ring is driven by the pre-organization of the reactive functionalities in the linear precursor. The use of carbodiimide coupling agents is a well-established method for amide/lactam formation.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its ketone functionality and the ability to deprotect the nitrogen atom.

Reactions at the Carbonyl Group

The ketone at the 6-position is susceptible to nucleophilic attack, providing a gateway to a variety of substituted 1,4-oxazepanes. A notable example is its use in the synthesis of monoamine reuptake inhibitors.[7]

Diagram: Key Reactions of the Carbonyl Group

Caption: Nucleophilic additions to the ketone of the title compound.

Exemplary Protocol: Grignard Addition for the Synthesis of a Precursor to a Monoamine Reuptake Inhibitor [7]

-

To a solution of this compound (1.0 eq.) in anhydrous THF at 0 °C, add a solution of 3,4-dichlorophenylmagnesium bromide (1.2 eq.) in THF dropwise.

-

Stir the reaction mixture at room temperature for 1.5 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude tertiary alcohol, tert-butyl 6-(3,4-dichlorophenyl)-6-hydroxy-1,4-oxazepane-4-carboxylate, can be purified by column chromatography.

This intermediate can be further elaborated, for instance, by deprotection of the Boc group, to yield potent monoamine reuptake inhibitors.[7]

N-Deprotection and Further Functionalization

The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane), unmasking the secondary amine. This free amine can then be subjected to a variety of functionalization reactions, such as alkylation, acylation, or reductive amination, to introduce diverse substituents at the 4-position of the 1,4-oxazepane ring. This strategy is widely employed in the generation of compound libraries for screening against various biological targets, including dopamine D4 receptors.[8]

Applications in Drug Discovery

The 1,4-oxazepane scaffold, and by extension, intermediates like this compound, are of significant interest in the pharmaceutical industry.

-

Central Nervous System (CNS) Disorders: As mentioned, derivatives of 1,4-oxazepane have been synthesized as selective dopamine D4 receptor ligands, which are targets for the development of atypical antipsychotics for schizophrenia.[8] The scaffold allows for the optimal positioning of aromatic and basic functionalities that are crucial for receptor binding.

-

Anticonvulsant Agents: Certain 6-amino-1,4-oxazepane-3,5-dione derivatives have shown promise as broad-spectrum anticonvulsants in preclinical models.[1] The ability to introduce an amino group at the 6-position, potentially via reductive amination of the title compound, highlights its utility in accessing such structures.

-

Monoamine Reuptake Inhibitors: Compounds that inhibit the reuptake of serotonin, norepinephrine, and dopamine are used to treat depression and other mood disorders. The synthesis of potent triple reuptake inhibitors has been achieved using the 1,4-oxazepane scaffold, starting from the title compound.[7]

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its synthesis, while requiring multi-step procedures, is achievable through established synthetic methodologies. The dual reactivity of the ketone and the protected amine allows for the creation of a wide array of complex and diverse molecules. Its demonstrated utility in the synthesis of compounds targeting CNS disorders underscores its importance for drug discovery professionals. This guide has provided a comprehensive overview of its properties, synthesis, and applications, aiming to equip researchers with the knowledge needed to effectively utilize this key intermediate in their synthetic endeavors.

References

-

ACS Publications. (n.d.). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

ResearchGate. (2025). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. [Link]

-

ResearchGate. (n.d.). Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. [Link]

- Google Patents. (n.d.).

-

The Royal Society of Chemistry. (n.d.). α,β-unsaturated γ-lactams through E → Z isomerization. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (n.d.). Cyclization of N-Boc-(E)-α,β-Unsaturated γ-Amino Acid Active Esters into N-Boc-(Z)-α,β-Unsaturated γ-Lactams through E→Z Isomerization | Request PDF. [Link]

-

PMC. (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. [Link]

-

ResearchGate. (n.d.). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]

-

Impactfactor. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological A. [Link]

-

TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]

-

ResearchGate. (2025). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

-

RSC Publishing. (n.d.). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. [Link]

-

MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

-

RSC Publishing. (n.d.). Preparation of tert-Butyl 6-Aminopenicillanate and its 6-Oxo and 6-Diazo Derivatives. [Link]

-

ResearchGate. (2025). Synthesis, infrared spectral studies and theoretical calculations of 4-phenyl-4,5-dihydrobenzo[ f][1][9]oxazepin-3(2 H)-one (thione). [Link]

-

MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C10H17NO4 | CID 24865325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. impactfactor.org [impactfactor.org]

- 6. researchgate.net [researchgate.net]

- 7. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

The Oxazepane Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Oxazepane Derivatives

Abstract

The seven-membered heterocyclic 1,4-oxazepane ring system has emerged as a structurally versatile and medicinally significant scaffold in contemporary drug discovery.[1] Its inherent three-dimensional conformation and synthetic accessibility have enabled the generation of diverse chemical libraries targeting a wide array of biological macromolecules.[1][2] This technical guide provides a comprehensive overview of the multifaceted biological activities of oxazepane derivatives, with a particular focus on their anticancer, central nervous system (CNS), anti-inflammatory, and antimicrobial properties. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these promising therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the oxazepane core in their therapeutic programs.

The 1,4-Oxazepane Core: A Scaffold of Untapped Potential

The 1,4-oxazepane motif, a seven-membered heterocycle containing both oxygen and nitrogen atoms, offers a unique combination of properties that make it an attractive scaffold for medicinal chemists.[1] Its conformational flexibility, including the ability to adopt multiple low-energy conformations like chair and boat-twist-boat forms, allows for optimal binding to a diverse range of protein targets.[2] This adaptability can lead to high-affinity and selective interactions, a crucial aspect of modern drug design. Furthermore, the 1,4-oxazepane scaffold generally exhibits a favorable balance of moderate lipophilicity and good aqueous solubility, contributing to improved pharmacokinetic profiles.[2]

Anticancer Activity: Targeting the Machinery of Cell Division

A significant body of research has focused on the development of oxazepane derivatives as potent anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, most notably through the inhibition of tubulin polymerization and the induction of apoptosis.

Mechanism of Action: Disruption of Microtubule Dynamics and Apoptosis Induction

Certain benzo[b][1][3]oxazepine derivatives have demonstrated potent antimitotic activity by inhibiting tubulin assembly, a critical process for cell division.[4] These compounds bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules and leading to cell cycle arrest in the G2/M phase.[4] This disruption of the cellular machinery ultimately triggers apoptosis, or programmed cell death.

Several studies have confirmed that benzo[f][1][3]oxazepine derivatives can induce apoptosis through the intrinsic pathway, characterized by the activation of caspase-3 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2.[5]

dot

Caption: Anticancer Mechanism of Oxazepane Derivatives.

Quantitative Data: Cytotoxicity of Oxazepane Derivatives

The cytotoxic potential of various oxazepane derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Oxazepin-9-ol Derivatives | HCT116, U87, A549, MCF7, K562 | Nanomolar to sub-nanomolar | [4] |

| Coumarin-Oxazepine Hybrid | CaCo-2 | 39.6 | [3] |

| Benzo[f][1][3]oxazepine-3,5(2H,4H)-diones | K-562, T-47D | Varies | [5] |

| Benzo[a]phenazine Derivatives | HeLa, A549, MCF-7, HL-60 | 1.0 - 10 | [6] |

| Tetrazole-based Isoxazolines | MDA-MB-231, A549 | 1.22 - 3.62 | [7] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][3]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the oxazepane derivatives for 24-72 hours.[3]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using dose-response curve fitting software.[1]

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[8]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified porcine brain tubulin (2 mg/mL) in an assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), 1 mM GTP, 10% glycerol, and a fluorescent reporter like DAPI.[8]

-

Compound Addition: Add the oxazepane derivative or control compound (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer) to the reaction mixture.

-

Initiation of Polymerization: Initiate the polymerization by incubating the mixture at 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates tubulin polymerization.[8][9]

-

Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves and calculate the IC50 value for inhibition of tubulin polymerization.[9]

dot

Caption: MTT Assay Experimental Workflow.

Central Nervous System Activity: Modulating Neurotransmission

The unique structural features of the oxazepane scaffold make it a promising candidate for targeting CNS receptors. Derivatives have shown significant activity as dopamine D4 receptor antagonists and acetylcholinesterase inhibitors, suggesting their potential in treating schizophrenia and Alzheimer's disease, respectively.

Dopamine D4 Receptor Antagonism for Schizophrenia

The dopamine D4 receptor is a key target in the development of atypical antipsychotics.[1] 1,4-Oxazepane derivatives have been synthesized as selective D4 receptor ligands, offering the potential for improved side-effect profiles compared to existing treatments.[10][11]

dot

Caption: Dopamine D4 Receptor Signaling Pathway.

Acetylcholinesterase Inhibition for Alzheimer's Disease

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[12] Certain oxazepane derivatives have been investigated as potential AChE inhibitors.[13]

Quantitative Data: Receptor Binding and Enzyme Inhibition

| Compound Class | Target | Kᵢ (µM) | IC50 (µM) | Reference |

| N-(indol-3-ylglyoxylyl)amine derivatives | Benzodiazepine Receptor | 0.085 - 0.51 | - | [14] |

| 1-ethyl-6-fluoro-7-(4-(2-(4-nitrophenylamino)-2-oxoethyl)piperazin-1-yl) -4-oxo-1,4 di-hydroquinoline-3-carboxylic acid | AChE | - | 0.37 | [12] |

| 2-((1H-benzo[d]imidazol-2-yl)methyl)-N'-(3-bromobenzyl)-4-hydroxy-2H-thiochromene-3-carbohydrazide 1,1-dioxide | AChE | - | 0.638 | [12] |

Experimental Protocol: Radioligand Binding Assay